Monosodium succinate
Overview
Description
Monosodium succinate is the sodium salt of succinic acid. It is commonly used as a flavor enhancer in the food industry due to its umami taste. The compound is also known for its role in various biochemical processes, including the citric acid cycle, where it acts as an intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium succinate can be synthesized through the neutralization of succinic acid with sodium hydroxide. The reaction is straightforward and involves the following steps:
- Dissolve succinic acid in water.
- Slowly add sodium hydroxide solution to the succinic acid solution while stirring.
- Continue stirring until the reaction is complete, and the pH of the solution is neutral.
- Evaporate the water to obtain this compound as a crystalline solid.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of glucose using specific strains of bacteria that produce succinic acid. The succinic acid is then neutralized with sodium hydroxide to form this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Monosodium succinate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form fumaric acid.
Reduction: It can be reduced to form succinic acid.
Substitution: The sodium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction.
Substitution: Various metal salts can be used to replace the sodium ion.
Major Products Formed:
Oxidation: Fumaric acid.
Reduction: Succinic acid.
Substitution: Metal succinates, depending on the cation used.
Scientific Research Applications
Monosodium succinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: this compound is used in studies related to the citric acid cycle and cellular respiration.
Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic disorders.
Industry: The compound is used as a flavor enhancer in the food industry and as an intermediate in the production of various chemicals.
Mechanism of Action
Monosodium succinate can be compared with other similar compounds such as monosodium glutamate and disodium succinate:
Monosodium Glutamate: Both compounds are used as flavor enhancers, but monosodium glutamate is derived from glutamic acid and has a different taste profile.
Disodium Succinate: This compound is similar to this compound but contains two sodium ions instead of one. It is also used as a flavor enhancer and has similar biochemical properties.
Comparison with Similar Compounds
- Monosodium glutamate
- Disodium succinate
- Succinic acid
- Fumaric acid
Monosodium succinate stands out due to its unique combination of flavor-enhancing properties and its role in biochemical processes, making it a valuable compound in both the food industry and scientific research.
Properties
IUPAC Name |
sodium;4-hydroxy-4-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Na/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQSXALQTHVPDQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020907 | |
Record name | Monosodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-54-5, 14047-56-4 | |
Record name | Monosodium succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Monosodium succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Succinic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.427 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium hydrogen succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOSODIUM SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P699N4QOWE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does monosodium succinate affect pH in frozen solutions?
A: this compound, along with succinic acid and disodium succinate, contributes to a phenomenon known as "pH swing" in frozen solutions. This occurs due to the sequential crystallization of these buffer components as the solution freezes. For instance, in a solution initially buffered to pH 4.0, the freeze-concentrate pH first increases due to succinic acid crystallization, followed by this compound, and finally disodium succinate, leading to a final pH drop [, ]. The direction and magnitude of this pH shift depend on the initial pH and buffer concentration.
Q2: What is the role of this compound in oral controlled-release drug delivery systems?
A: this compound, and organic acids in general, can interact with Eudragit RS, a common coating material for controlled-release formulations. This interaction enhances the permeability of the Eudragit RS coating, influencing drug release. The undissociated form of succinic acid increases coating flexibility, while the dissociated form interacts electrostatically with the coating, promoting hydration and drug release []. This property is harnessed in sigmoidal release systems (SRS) for time-controlled drug delivery.
Q3: Can this compound be used as a food additive, and are there any safety concerns?
A: this compound has been investigated as a potential antimicrobial agent in food preservation, particularly in combination with oregano essential oil for raw ground chicken []. While it demonstrates some efficacy in reducing Salmonella contamination and improving meat quality, further research is needed to evaluate its long-term effects and safety profile for human consumption.
Q4: How does the structure of this compound relate to its activity?
A: While specific structure-activity relationship (SAR) studies on this compound are limited within the provided research, the presence of sodium ions and the impact on urinary pH appear crucial for its potential promoting effect on urinary bladder carcinogenesis []. Further investigation into structural modifications and their impact on activity, potency, and selectivity would provide valuable insights.
Q5: Can this compound support bacterial growth, and what are its preferred conditions?
A: Research shows that Pseudomonas putida, an aerobic denitrifying bacterium, can utilize this compound as a carbon source for growth []. This bacterium thrives in a pH range of 5.0-7.5 and effectively degrades nitrate solutions. These findings highlight the potential of this compound in bioremediation applications, particularly in nitrate-rich environments.
Q6: How is this compound used in the synthesis of nanomaterials?
A: this compound serves as a chelating and structure-directing agent in synthesizing mesoporous octahedron-shaped tricobalt tetroxide nanoparticles [, ]. These nanoparticles exhibit photocatalytic activity, effectively degrading toxic dyes under visible light. This compound's role in controlling nanoparticle morphology and properties highlights its potential in material science applications.
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